(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine base and its subsequent attachment to the tetrahydrofuran ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the purine base or the tetrahydrofuran ring.
Reduction: Used to reduce double bonds or other reactive sites within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may serve as a model for studying nucleoside analogs and their interactions with enzymes and other biomolecules. Its structural similarity to naturally occurring nucleosides makes it a valuable tool for investigating cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis and function can be harnessed to develop new treatments for various diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. By mimicking natural nucleosides, it can inhibit the activity of these enzymes, disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with structural similarities to the compound .
2’,3’-Dideoxyinosine: A synthetic nucleoside analog used in antiviral therapy.
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol apart is its unique combination of a cyclopentylamino group and a tetrahydrofuran ring
Properties
Molecular Formula |
C15H21N5O3 |
---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O3/c1-8-11(21)12(22)15(23-8)20-7-18-10-13(16-6-17-14(10)20)19-9-4-2-3-5-9/h6-9,11-12,15,21-22H,2-5H2,1H3,(H,16,17,19)/t8-,11-,12-,15-/m1/s1 |
InChI Key |
RGIGEXFJZVCYJT-PMXXHBEXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O |
Origin of Product |
United States |
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